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Compound of Interest

Compound Name: 2-Bromo-4-methyl-3-nitropyridine

Cat. No.: B1286695 Get Quote

For researchers and professionals in drug development and chemical synthesis, the precise

identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety

of target molecules. This guide provides a comparative analysis of the spectroscopic

characteristics of 2-Bromo-4-methyl-3-nitropyridine and its key positional isomers. Due to the

limited availability of complete experimental datasets for all isomers, this comparison integrates

reported data with predicted spectroscopic values based on established principles of NMR, IR,

and Mass Spectrometry.

The subtle shifts in the positions of the bromo, methyl, and nitro groups on the pyridine ring

give rise to distinct electronic environments for the constituent atoms. These differences are

manifested in unique spectroscopic fingerprints, allowing for unambiguous identification. This

guide will focus on a selection of key isomers to illustrate these distinguishing features.

Isomer Identification
The isomers under comparison are:

Isomer 1: 2-Bromo-4-methyl-3-nitropyridine (CAS 23056-45-3)[1][2][3][4]

Isomer 2: 3-Bromo-4-methyl-5-nitropyridine (CAS 69872-15-7)[5][6][7]

Isomer 3: 2-Bromo-5-methyl-4-nitropyridine (CAS 66092-62-4)[8][9][10][11][12]

Isomer 4: 3-Bromo-4-methyl-2-nitropyridine (CAS 1379309-01-9)[13][14]
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Isomer 5: 5-Bromo-2-methyl-3-nitropyridine

Isomer 6: 2-Bromo-3-methyl-5-nitropyridine (CAS 23132-21-0)[15][16]

Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for the isomers.

Predicted values are based on the analysis of substituent effects on the pyridine ring and are

denoted with an asterisk (*).

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental in CDCl₃)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://m.chemicalbook.com/SpectrumEN_23132-21-0_13CNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-methyl-5-nitropyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer Proton Assignment
Predicted/Experime
ntal Chemical Shift
(δ, ppm)

Predicted
Multiplicity

1: 2-Bromo-4-methyl-

3-nitropyridine
H-5 ~7.2 - 7.4 d

H-6 ~8.3 - 8.5 d

-CH₃ ~2.5 - 2.7 s

2: 3-Bromo-4-methyl-

5-nitropyridine
H-2 8.97[5] s[5]

H-6 8.94[5] s[5]

-CH₃ 2.65[5] s[5]

3: 2-Bromo-5-methyl-

4-nitropyridine
H-3 ~7.5 - 7.7 s

H-6 ~8.4 - 8.6 s

-CH₃ ~2.6 - 2.8 s

4: 3-Bromo-4-methyl-

2-nitropyridine
H-5 ~7.3 - 7.5 d

H-6 ~8.2 - 8.4 d

-CH₃ ~2.7 - 2.9 s

5: 5-Bromo-2-methyl-

3-nitropyridine
H-4 ~8.4 - 8.6 s

H-6 ~8.7 - 8.9 s

-CH₃ ~2.8 - 3.0 s

6: 2-Bromo-3-methyl-

5-nitropyridine
H-4 ~8.2 - 8.4 d

H-6 ~9.0 - 9.2 d

-CH₃ ~2.5 - 2.7 s
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Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental in CDCl₃)

Isomer
Predicted/Experimental Chemical Shifts
(δ, ppm)*

1: 2-Bromo-4-methyl-3-nitropyridine
C2: ~142, C3: ~150, C4: ~148, C5: ~125, C6:

~152, -CH₃: ~18

2: 3-Bromo-4-methyl-5-nitropyridine
C2: ~155, C3: ~120, C4: ~147, C5: ~145, C6:

~150, -CH₃: ~19

3: 2-Bromo-5-methyl-4-nitropyridine
C2: ~144, C3: ~128, C4: ~155, C5: ~138, C6:

~151, -CH₃: ~17

4: 3-Bromo-4-methyl-2-nitropyridine
C2: ~158, C3: ~122, C4: ~150, C5: ~126, C6:

~153, -CH₃: ~20

5: 5-Bromo-2-methyl-3-nitropyridine
C2: ~160, C3: ~152, C4: ~130, C5: ~118, C6:

~154, -CH₃: ~25

6: 2-Bromo-3-methyl-5-nitropyridine

Data suggests availability of a ¹³C NMR

spectrum, but specific shifts are not detailed in

the initial findings.[15]

Table 3: Key IR Absorption Bands (Predicted)

Isomer
ν(NO₂)
asymmetric
(cm⁻¹)

ν(NO₂)
symmetric
(cm⁻¹)

Pyridine Ring
Vibrations
(cm⁻¹)

ν(C-Br) (cm⁻¹)

All Isomers ~1520 - 1560 ~1340 - 1360
~1580 - 1610,

~1450 - 1480
~600 - 700

Table 4: Mass Spectrometry Data (Predicted)
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Isomer Molecular Ion [M]⁺ (m/z)
Key Fragmentation
Pathways

All Isomers
216/218 (due to ⁷⁹Br/⁸¹Br

isotopes)

Loss of NO₂ (M-46), Loss of Br

(M-79/81), Loss of CH₃ (M-15)

Spectroscopic Interpretation and Isomer
Differentiation

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly

informative. The electron-withdrawing nitro group strongly deshields ortho and para protons,

shifting their signals downfield. The position of the methyl group's singlet provides a

reference point. For example, in Isomer 2 (3-Bromo-4-methyl-5-nitropyridine), both aromatic

protons are singlets due to the lack of adjacent protons, a clear distinguishing feature.[5]

¹³C NMR: The number of unique signals in the ¹³C NMR spectrum can confirm the symmetry

of the isomer. The carbon attached to the bromine will be significantly shielded, while the

carbon attached to the nitro group will be deshielded. The chemical shift of the methyl carbon

is also influenced by its position relative to the other substituents.

IR Spectroscopy: While the IR spectra of all isomers will show characteristic absorptions for

the nitro group (asymmetric and symmetric stretches), pyridine ring vibrations, and the C-Br

stretch, the precise frequencies and intensities of the pyridine ring and C-H bending

vibrations in the fingerprint region (below 1500 cm⁻¹) will differ, providing a unique pattern for

each isomer.

Mass Spectrometry: All isomers will exhibit a characteristic isotopic pattern for the molecular

ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in two

peaks of nearly equal intensity separated by 2 m/z units.[17][18] The fragmentation patterns,

particularly the relative abundances of fragments resulting from the loss of the nitro, bromo,

and methyl groups, will vary depending on the stability of the resulting carbocations, which is

dictated by the substitution pattern.
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The following are generalized protocols for the spectroscopic analysis of bromo-methyl-

nitropyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Use a standard one-pulse sequence on a 400 MHz or higher spectrometer.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data with appropriate phasing and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

A larger number of scans will be required due to the lower natural abundance of ¹³C.

Process and reference the spectrum similarly to the ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of

the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively,

acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.
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Co-add multiple scans to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

solvent such as dichloromethane or ethyl acetate.

GC Conditions:

Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injection: 1 µL split injection.

Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high

temperature (e.g., 280 °C) to ensure elution of the compound.

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualizing the Analytical Workflow
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Workflow for Isomer Differentiation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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